molecular formula C18H13N B12518647 N-Phenylacenaphthylen-5-amine CAS No. 749921-49-1

N-Phenylacenaphthylen-5-amine

Cat. No.: B12518647
CAS No.: 749921-49-1
M. Wt: 243.3 g/mol
InChI Key: AHBPSOSZSBRQNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Phenylacenaphthylen-5-amine is an organic compound characterized by the presence of a phenyl group attached to an acenaphthylene moiety through an amine linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Phenylacenaphthylen-5-amine typically involves the nucleophilic substitution reaction of acenaphthylene derivatives with aniline. One common method is the reaction of acenaphthylene with aniline in the presence of a suitable catalyst under controlled temperature and pressure conditions. The reaction may proceed through the formation of an intermediate, which subsequently undergoes cyclization to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions

N-Phenylacenaphthylen-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or hydrocarbons.

    Substitution: this compound can participate in electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are commonly used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or alkylating agents can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted acenaphthylene derivatives.

Scientific Research Applications

N-Phenylacenaphthylen-5-amine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: The compound may be explored for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: this compound can be used in the production of advanced materials, such as organic semiconductors or dyes.

Mechanism of Action

The mechanism of action of N-Phenylacenaphthylen-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects through binding to these targets, leading to modulation of biochemical pathways. For example, it may inhibit or activate certain enzymes, thereby affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-Phenylacenaphthene-1-amine
  • N-Phenylacenaphthene-2-amine
  • N-Phenylacenaphthene-3-amine

Uniqueness

N-Phenylacenaphthylen-5-amine is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties

Properties

CAS No.

749921-49-1

Molecular Formula

C18H13N

Molecular Weight

243.3 g/mol

IUPAC Name

N-phenylacenaphthylen-5-amine

InChI

InChI=1S/C18H13N/c1-2-6-15(7-3-1)19-17-12-11-14-10-9-13-5-4-8-16(17)18(13)14/h1-12,19H

InChI Key

AHBPSOSZSBRQNT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=CC=C3C=CC4=C3C2=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.